5'-O-DMT-3'-O-tert-Butyldimethylsilyl-uridine-2'-CE phosphoramidite
Overview
Description
5’-O-DMT-3’-O-tert-Butyldimethylsilyl-uridine-2’-CE phosphoramidite is a specialized reagent used in the synthesis of oligonucleotides. This compound features several protective groups: a dimethoxytrityl (DMT) group at the 5’-hydroxyl position, a tert-butyldimethylsilyl (TBDMS) group at the 3’-hydroxyl position, and a cyanoethyl (CE) group on the phosphoramidite at the 2’ position. These protective groups are crucial for ensuring the efficient incorporation of uridine into oligonucleotides, enhancing the stability and accuracy of the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-3’-O-tert-Butyldimethylsilyl-uridine-2’-CE phosphoramidite involves multiple steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of uridine is protected using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.
Protection of the 3’-Hydroxyl Group: The 3’-hydroxyl group is protected with tert-butyldimethylsilyl chloride (TBDMS-Cl) using imidazole as a catalyst.
Phosphitylation: The 2’-hydroxyl group is converted to a phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a base like diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis in controlled environments to ensure high purity and yield. The process includes:
Batch Processing: Using large reactors to carry out the protection and phosphitylation reactions.
Purification: Employing techniques such as column chromatography and crystallization to purify the final product.
Quality Control: Conducting rigorous testing, including HPLC and NMR, to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5’-O-DMT-3’-O-tert-Butyldimethylsilyl-uridine-2’-CE phosphoramidite undergoes several types of reactions:
Deprotection: Removal of the protective groups under specific conditions.
Coupling: Reaction with other nucleosides to form oligonucleotides.
Common Reagents and Conditions
Deprotection: Acidic conditions (e.g., trichloroacetic acid) for DMT removal, fluoride ions (e.g., tetrabutylammonium fluoride) for TBDMS removal, and basic conditions (e.g., ammonium hydroxide) for CE removal.
Coupling: Typically performed using an activator like tetrazole in an anhydrous solvent such as acetonitrile.
Major Products
Oligonucleotides: The primary products formed are modified oligonucleotides with specific sequences and functionalities.
Scientific Research Applications
5’-O-DMT-3’-O-tert-Butyldimethylsilyl-uridine-2’-CE phosphoramidite is widely used in various fields:
Chemistry: For the synthesis of modified oligonucleotides used in research and diagnostics.
Biology: In the study of gene expression and regulation, as well as in the development of antisense oligonucleotides.
Medicine: For the creation of therapeutic oligonucleotides targeting specific diseases, including genetic disorders and cancers.
Industry: In the production of diagnostic tools and therapeutic agents.
Mechanism of Action
The compound exerts its effects through the following mechanisms:
Incorporation into Oligonucleotides: The protective groups ensure that the uridine is incorporated accurately into the growing oligonucleotide chain.
Stabilization: The protective groups also enhance the stability of the oligonucleotide during synthesis, preventing degradation and side reactions.
Targeting Specific Sequences: The resulting oligonucleotides can bind to specific DNA or RNA sequences, modulating gene expression or inhibiting the function of target molecules.
Comparison with Similar Compounds
Similar Compounds
5’-O-DMT-2’-O-TBDMS-PseudoUridine-CE-Phosphoramidite: Used for similar applications but with different protective groups.
3’-O-tert-Butyldimethylsilyl-5’-O-DMT-N2-Isobutyrylguanosine 2’-CE Phosphoramidite: Another modified nucleoside used in oligonucleotide synthesis.
Uniqueness
5’-O-DMT-3’-O-tert-Butyldimethylsilyl-uridine-2’-CE phosphoramidite is unique due to its specific combination of protective groups, which provide optimal stability and efficiency in oligonucleotide synthesis. This makes it particularly valuable for creating high-fidelity oligonucleotides for research and therapeutic applications.
Properties
IUPAC Name |
3-[[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-41-40(58-60(10,11)44(5,6)7)38(56-42(41)48-28-26-39(50)47-43(48)51)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51)/t38-,40-,41-,42-,59?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVSHRLVIXPYEZ-ZMHKPELYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H61N4O9PSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001100582 | |
Record name | Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-, 2′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001100582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
861.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129451-77-0 | |
Record name | Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-, 2′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129451-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-, 2′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001100582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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